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molecular formula C4H6KNO4 B1143827 Dipotassium 2-aminobutanedioate CAS No. 14434-35-6

Dipotassium 2-aminobutanedioate

Cat. No. B1143827
M. Wt: 171.19 g/mol
InChI Key: TXXVQZSTAVIHFD-UHFFFAOYSA-M
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Patent
US03985722

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
dipotassium DL-aspartate

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][C:6]([OH:8])=[O:7].C(O)C>O>[NH2:3][CH:4]([C:9]([O-:11])=[O:10])[CH2:5][C:6]([O-:8])=[O:7].[K+:2].[K+:2] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
dipotassium DL-aspartate
Type
product
Smiles
NC(CC(=O)[O-])C(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03985722

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
dipotassium DL-aspartate

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][C:6]([OH:8])=[O:7].C(O)C>O>[NH2:3][CH:4]([C:9]([O-:11])=[O:10])[CH2:5][C:6]([O-:8])=[O:7].[K+:2].[K+:2] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
dipotassium DL-aspartate
Type
product
Smiles
NC(CC(=O)[O-])C(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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